N-(1-NAPHTHYL)-2-(2-(4-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE
Overview
Description
N-(1-NAPHTHYL)-2-(2-(4-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE is a complex organic compound that features a naphthyl group, a nitrobenzylidene moiety, and a hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-NAPHTHYL)-2-(2-(4-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the hydrazone: Reacting 4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation: Reacting the hydrazone with an acylating agent such as 1-naphthyl acetic acid chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazino group or the naphthyl ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.
Substitution: Halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Major Products
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of various substituents on the naphthyl ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Drug Development: Investigated for its potential as a therapeutic agent.
Industry
Materials Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-NAPHTHYL)-2-(2-(4-METHOXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE
- N-(1-NAPHTHYL)-2-(2-(4-CHLOROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE
Uniqueness
N-(1-NAPHTHYL)-2-(2-(4-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-naphthalen-1-yl-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c24-18(21-17-7-3-5-14-4-1-2-6-16(14)17)19(25)22-20-12-13-8-10-15(11-9-13)23(26)27/h1-12H,(H,21,24)(H,22,25)/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBXCQKDFMKUNC-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415940-30-6 | |
Record name | N-(1-NAPHTHYL)-2-(2-(4-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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